3-Tetrahydrofuranmagnesiumbromide,0.5MinTHF-T2962
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Overview
Description
3-Tetrahydrofuranmagnesiumbromide,0.5MinTHF-T2962 is a Grignard reagent commonly used in organic synthesis. It is a solution of 3-tetrahydrofuran-yl magnesium bromide in tetrahydrofuran (THF) at a concentration of 0.5 M. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Tetrahydrofuranmagnesiumbromide,0.5MinTHF-T2962 is typically prepared by the reaction of 3-bromotetrahydrofuran with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Inert Atmosphere: Nitrogen or argon is used to maintain an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Industrial reactors equipped with inert gas purging systems.
Automated Systems: Automated systems for precise control of reaction conditions.
Purification: The product is often purified by distillation or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Tetrahydrofuranmagnesiumbromide,0.5MinTHF-T2962 undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.
Solvent: THF is the preferred solvent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Compounds: From substitution reactions with halides.
Complex Organic Molecules: From coupling reactions.
Scientific Research Applications
3-Tetrahydrofuranmagnesiumbromide,0.5MinTHF-T2962 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Tetrahydrofuranmagnesiumbromide,0.5MinTHF-T2962 involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the oxygen atom of the THF, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Carbonyl Compounds: The primary targets for nucleophilic addition reactions.
Halides: Targets for substitution reactions.
Comparison with Similar Compounds
3-Tetrahydrofuranmagnesiumbromide,0.5MinTHF-T2962 can be compared with other similar Grignard reagents:
3-Chlorophenylmagnesium Bromide: Used in similar nucleophilic addition and substitution reactions but with different reactivity due to the presence of a chlorine atom.
3-Fluorophenylmagnesium Bromide: Another Grignard reagent with fluorine, offering different reactivity and selectivity.
3-Methyl-2-thienylmagnesium Bromide: Used in the synthesis of sulfur-containing compounds.
These comparisons highlight the unique reactivity and applications of this compound in organic synthesis.
Properties
IUPAC Name |
magnesium;2,3,4,5-tetrahydrofuran-4-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.BrH.Mg/c1-2-4-5-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDYLSQFJFUAK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC[CH-]1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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